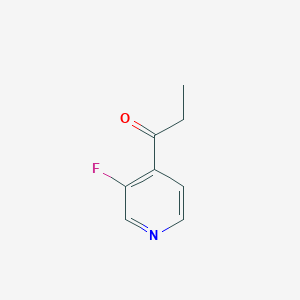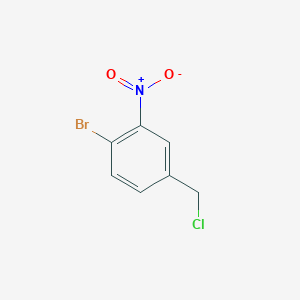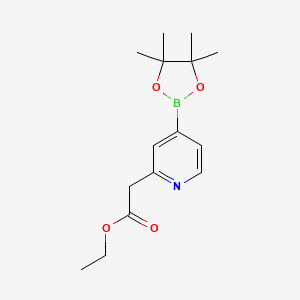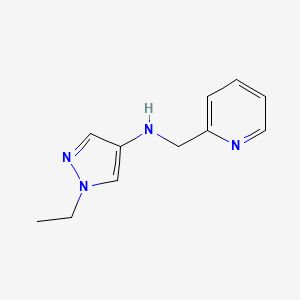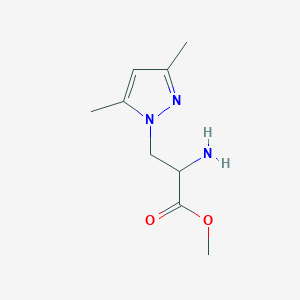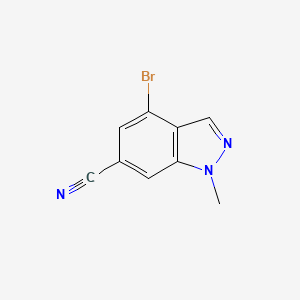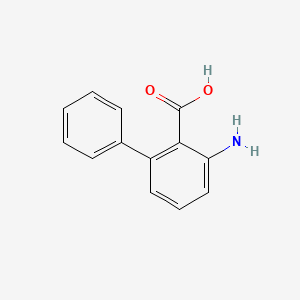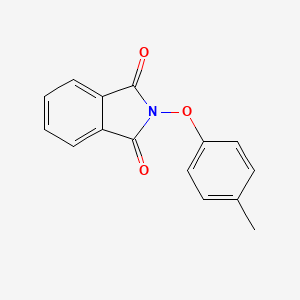
2-(p-Tolyloxy)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Tolyloxy)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of an isoindoline-1,3-dione core with a p-tolyloxy substituent at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyloxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with p-toluidine in the presence of a suitable solvent and catalyst. One common method is the condensation reaction in toluene solvent under reflux conditions for 24 hours . Another approach involves the use of solventless conditions with simple heating, which aligns with green chemistry principles .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using phthalic anhydride and p-toluidine. The process can be optimized for higher yields and purity by employing efficient catalysts and reaction conditions. The use of environmentally friendly methods, such as solventless reactions, is also gaining traction in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-(p-Tolyloxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the isoindoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
2-(p-Tolyloxy)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Industry: It is used in the production of dyes, pigments, and polymer additives.
Wirkmechanismus
The mechanism of action of 2-(p-Tolyloxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D2, which suggests its potential application as an antipsychotic agent . Additionally, it may inhibit β-amyloid protein aggregation, indicating a possible role in the treatment of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoindoline-1,3-dione: The parent compound with a similar core structure.
N-Substituted Isoindoline-1,3-diones: Compounds with various substituents at the nitrogen atom.
Phthalimide Derivatives: Compounds with a similar isoindoline-1,3-dione core but different substituents.
Uniqueness
2-(p-Tolyloxy)isoindoline-1,3-dione is unique due to the presence of the p-tolyloxy group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for diverse applications .
Eigenschaften
Molekularformel |
C15H11NO3 |
|---|---|
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
2-(4-methylphenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C15H11NO3/c1-10-6-8-11(9-7-10)19-16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3 |
InChI-Schlüssel |
GTIRZIHHDARMNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)ON2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


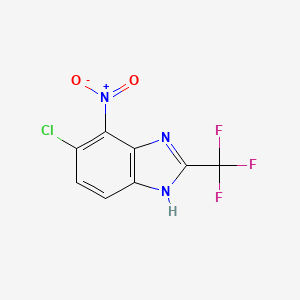
![Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13016522.png)
